molecular formula C12H18ClNO4 B2416008 Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride CAS No. 2361636-60-2

Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride

Cat. No.: B2416008
CAS No.: 2361636-60-2
M. Wt: 275.73
InChI Key: KVPAVUOPKKDFQI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride is a chemical compound with the CAS Number: 2361636-60-2 . It has a molecular weight of 275.73 . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO4.ClH/c1-3-17-12(15)10(13)11(14)8-4-6-9(16-2)7-5-8;/h4-7,10-11,14H,3,13H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s InChI code, as mentioned earlier, provides information about its molecular structure .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound closely related to the requested chemical, exhibits unique N⋯π and O⋯π interactions, forming a zigzag double-ribbon structure in its crystal packing. These interactions are rare in crystal structures and highlight the complex molecular dynamics of similar compounds (Zhang, Wu, & Zhang, 2011).

Polymorphism in Pharmaceutical Compounds

  • Research on polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound with structural similarities, reveals challenges in analytical and physical characterization due to very similar spectra and diffraction patterns of different forms. This study underscores the importance of detailed characterization in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis from Benzoquinone

  • Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride has been used as a precursor in the synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles, derived from 1,4-benzoquinone. This demonstrates its role in the synthesis of complex organic compounds (Meroni, Rajabi, Ciana, Maggi, & Santaniello, 2009).

Natural Product Isolation

  • A study on Lobelia Chinensis, a traditional Chinese medicinal plant, identified new enantiomeric neolignans structurally related to ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate. This illustrates the compound's relevance in the isolation and identification of natural products (Chen et al., 2010).

Antiproliferative Activity

  • Derivatives of ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate have been synthesized and tested for antiproliferative activity. This demonstrates its potential in the development of anticancer agents (Nurieva et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Future Directions

The future directions for research on this compound are not specified in the search results. Given its relatively recent identification (CAS Number: 2361636-60-2 ), it is likely that further studies will be conducted to explore its properties, potential uses, and safety considerations.

Properties

IUPAC Name

ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-3-17-12(15)10(13)11(14)8-4-6-9(16-2)7-5-8;/h4-7,10-11,14H,3,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPAVUOPKKDFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)OC)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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